

N-Heptadecane-D36: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	N-Heptadecane-D36	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Heptadecane-D36 is the deuterated analogue of n-heptadecane, a straight-chain alkane with seventeen carbon atoms. In this fully deuterated version, all 36 hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution makes **N-Heptadecane-D36** an invaluable tool in analytical chemistry, particularly as an internal standard for gas chromatography-mass spectrometry (GC-MS) applications. Its chemical inertness and distinct mass spectrometric signature allow for precise and accurate quantification of hydrocarbons and other analytes in complex matrices. This guide provides a detailed overview of **N-Heptadecane-D36**, including its properties, synthesis, and a comprehensive experimental protocol for its use in environmental analysis.

Core Properties and Specifications

N-Heptadecane-D36 is a colorless liquid or low melting point solid. Its physical and chemical properties are summarized in the table below. The key difference between **N-Heptadecane-D36** and its non-deuterated counterpart lies in its molecular weight, which is significantly higher due to the presence of 36 deuterium atoms. This mass difference is fundamental to its application as an internal standard in mass spectrometry.



Property	Value	Reference
Chemical Formula	CD3(CD2)15CD3	[1]
Molecular Weight	276.69 g/mol	[1]
CAS Number	39756-35-9	[1]
Appearance	Colorless liquid or low melting point solid	[2]
Chemical Purity	Typically ≥98%	[1]
Isotopic Purity (Deuterium)	Typically ≥98%	[1]
Storage Temperature	Room temperature, away from light and moisture	[1]

Synthesis of N-Heptadecane-D36

The synthesis of perdeuterated alkanes like **N-Heptadecane-D36** typically involves catalytic exchange reactions where all hydrogen atoms in the parent molecule are substituted with deuterium atoms. One common method is the catalytic transfer deuteration of the corresponding alkene or alkyne using a deuterium source. This method avoids the need for high-pressure deuterium gas.

Another approach involves the dehalogenation of a perhalogenated alkane precursor in the presence of a deuterium donor. For instance, a fully chlorinated or brominated heptadecane could be reacted with a deuteride source to yield the perdeuterated alkane.

Role in Drug Development and Research

While **N-Heptadecane-D36** is not an active pharmaceutical ingredient, its utility in drug development is significant, primarily in the context of analytical chemistry. The use of deuterated compounds as internal standards is a well-established practice in pharmacokinetic and metabolic studies. By spiking a biological sample with a known amount of a deuterated standard that is chemically identical to the analyte of interest, researchers can accurately quantify the concentration of the non-deuterated drug or metabolite, correcting for any loss during sample preparation and analysis.



The principle behind this is the kinetic isotope effect, where the substitution of hydrogen with deuterium can slightly alter the rate of chemical reactions, including metabolic pathways. However, for a stable, long-chain alkane like heptadecane, which is relatively inert biologically, its deuterated form serves as an ideal internal standard due to its similar chromatographic behavior and distinct mass.

Experimental Protocol: Quantification of Hydrocarbons in Fish Tissue using GC-MS with N-Heptadecane-D36 as an Internal Standard

This protocol details a method for the determination of n-alkanes in biological tissues, adapted from established environmental analysis procedures. **N-Heptadecane-D36** is used as one of the internal standards to ensure accurate quantification.

Sample Preparation

- Homogenization: Homogenize a known weight (e.g., 5-10 g) of fish tissue.
- Internal Standard Spiking: Spike the homogenized sample with a known amount of a solution containing **N-Heptadecane-D36** and other deuterated alkanes (e.g., n-Dodecane-d26, n-Tetracosane-d50) to achieve a final concentration in the mid-range of the calibration curve (e.g., 50 µg/mL in the final extract).
- Saponification: Add methanolic potassium hydroxide solution to the sample and reflux to saponify the lipids.
- Liquid-Liquid Extraction: After cooling, extract the non-saponifiable fraction (containing the alkanes) with a non-polar solvent such as hexane. Repeat the extraction multiple times to ensure complete recovery.
- Cleanup: Pass the combined hexane extracts through a silica gel solid-phase extraction (SPE) cartridge to remove polar interferences.
- Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.



GC-MS Analysis

- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is suitable for separating the alkanes.
- Injection: Inject 1 μL of the final extract into the GC.
- Carrier Gas: Use helium at a constant flow rate.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp to 300°C at a rate of 10°C/minute.
 - Hold at 300°C for 10 minutes.
- Mass Spectrometer Settings:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor:

N-Heptadecane-D36:

- Quantifier Ion (m/z): 66 (C₅D₁₁)⁺ This is a logical choice as a major fragment ion for deuterated alkanes, analogous to the prominent alkyl fragments in non-deuterated alkanes.
- Qualifier Ions (m/z): 82 (C₆D₁₄)⁺, 276 (Molecular Ion, M⁺) These ions provide confirmation of the compound's identity. The molecular ion, though potentially low in abundance, is highly specific.
- Analyte Alkanes: Monitor the characteristic fragment ions for each target n-alkane (e.g., m/z 57, 71, 85).



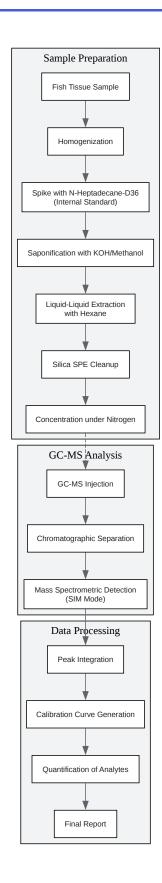
Data Analysis and Quantification

- Calibration Curve: Prepare a series of calibration standards containing known concentrations
 of the target n-alkanes and a constant concentration of the internal standard mixture
 (including N-Heptadecane-D36).
- Response Factor Calculation: For each calibration point, calculate the relative response factor (RRF) for each analyte relative to **N-Heptadecane-D36** (or the appropriate deuterated standard for that analyte's retention time).
- Quantification: Determine the concentration of each n-alkane in the sample extract by using the calculated RRFs and the peak areas of the analyte and the internal standard in the sample chromatogram.

Visualizations

Experimental Workflow for Hydrocarbon Analysis



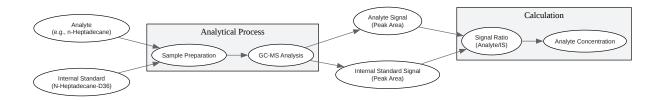


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Caption: Workflow for the quantification of hydrocarbons in fish tissue using **N-Heptadecane- D36** as an internal standard.

Logical Relationship of Internal Standard Method



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Caption: Logical relationship of the internal standard method for quantitative analysis.

Conclusion

N-Heptadecane-D36 is a powerful and essential tool for researchers and scientists engaged in quantitative analysis. Its chemical and physical properties, particularly its isotopic enrichment, make it an ideal internal standard for GC-MS applications in environmental monitoring, drug metabolism studies, and other areas requiring high analytical precision. The detailed experimental protocol provided here serves as a practical guide for its application in a real-world analytical scenario. As the demand for highly accurate and reliable analytical data continues to grow, the importance of high-purity deuterated standards like **N-Heptadecane-D36** will undoubtedly increase.

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